molecular formula C19H18N4O B2534514 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide CAS No. 2035007-60-2

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide

Cat. No. B2534514
CAS RN: 2035007-60-2
M. Wt: 318.38
InChI Key: JVXZUOPEVNLWMV-BQYQJAHWSA-N
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Description

“N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of pyrazole with other organic compounds. For example, one study describes the synthesis of a similar compound via a three-step procedure including a Buchwald–Hartwig arylamination .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is reacted. Pyrazole compounds can undergo a variety of reactions, including nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. For a similar compound, the density was predicted to be 1.40±0.1 g/cm3 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide, also known as (2E)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-3-phenylprop-2-enamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit certain cancer cell lines. Its structure allows it to interact with specific proteins and enzymes involved in cancer cell proliferation, making it a candidate for developing new cancer therapies .

Anti-inflammatory Applications

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide exhibits anti-inflammatory properties. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators. This makes it useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes, making it a promising candidate for developing new antibiotics .

Antioxidant Properties

Research indicates that this compound possesses strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Neurological Applications

Due to its ability to cross the blood-brain barrier, N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide is being studied for its potential in treating neurological disorders. It may help in modulating neurotransmitter levels and protecting neurons from damage, offering therapeutic benefits for conditions like Alzheimer’s and Parkinson’s diseases .

Antidiabetic Research

This compound has shown promise in antidiabetic research by improving insulin sensitivity and reducing blood glucose levels. Its mechanism involves modulating key enzymes and pathways involved in glucose metabolism, making it a potential candidate for diabetes treatment .

Antiviral Applications

Studies have indicated that N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide has antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes and proteins, which could be useful in developing treatments for viral infections .

Herbicidal Potential

The compound also exhibits herbicidal activity, making it useful in agricultural applications. It can inhibit the growth of certain weeds by interfering with their metabolic processes, providing an alternative to traditional herbicides .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Some pyrazole derivatives are known to inhibit certain enzymes, acting as potential therapeutic agents .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity and potential therapeutic applications. Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

(E)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-23-14-17(13-22-23)18-11-16(9-10-20-18)12-21-19(24)8-7-15-5-3-2-4-6-15/h2-11,13-14H,12H2,1H3,(H,21,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXZUOPEVNLWMV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)cinnamamide

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